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molecular formula C12H9ClN2O3 B8685889 4-(4-Chlorophenoxy)-3-nitroaniline CAS No. 83660-66-6

4-(4-Chlorophenoxy)-3-nitroaniline

Cat. No. B8685889
M. Wt: 264.66 g/mol
InChI Key: GGWFTNFAHXOEBR-UHFFFAOYSA-N
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Patent
US06369088B2

Procedure details

1.4 g of potassium carbonate were added to a solution of 1.29 g of 4-chlorophenol in 8 ml of DMF and, after stirring for 30 minutes, 1.6 g of 4-fluoro-3-nitroaniline were added, and the mixture was stirred at 100° C. for 3 hours. After cooling, 80 ml of water were added and, after brief stirring, the precipitate was filtered off with suction and dried in vacuo at 40° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.F[C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][C:17]=1[N+:23]([O-:25])=[O:24].O>CN(C=O)C>[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:16]2[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][C:17]=2[N+:23]([O-:25])=[O:24])=[CH:10][CH:9]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.29 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.6 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 100° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
after brief stirring, the precipitate was filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(OC2=C(C=C(N)C=C2)[N+](=O)[O-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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